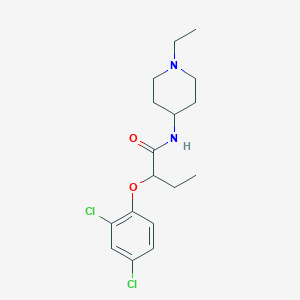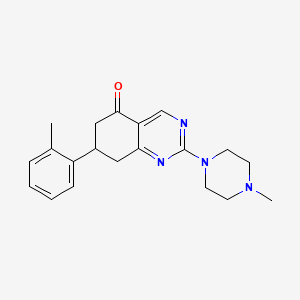![molecular formula C28H27N3O2 B4882482 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, also known as EPPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPQ is a member of the quinoline class of compounds, which have been shown to have a variety of biological activities, including antitumor, antimalarial, and antiviral effects.
Scientific Research Applications
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been extensively studied for its potential use in scientific research. One of the main applications of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been shown to be a potent and selective antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various biological processes.
Mechanism of Action
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and preventing its downstream signaling. This mechanism of action has been confirmed by several studies, including molecular modeling and binding assays.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline are primarily related to its antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of several physiological processes, including movement, reward, and addiction. Studies have shown that 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can modulate these processes, making it a valuable tool for understanding the role of the dopamine D3 receptor in various biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is its high potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the high cost of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can be a limiting factor for some researchers.
Future Directions
There are several future directions for research on 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of interest is the development of new derivatives of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline with improved pharmacological properties. Another area of interest is the use of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline in the study of other GPCRs, which could provide valuable insights into the role of these receptors in various biological processes. Additionally, further studies on the biochemical and physiological effects of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline involves several steps, including the reaction of 2-phenylquinoline with ethyl chloroformate, followed by the reaction of the resulting intermediate with piperazine and 2-ethoxyphenol. The final product is obtained after purification by column chromatography. The synthesis of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-2-33-27-15-9-8-14-26(27)30-16-18-31(19-17-30)28(32)23-20-25(21-10-4-3-5-11-21)29-24-13-7-6-12-22(23)24/h3-15,20H,2,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVJQPGUUOTEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Ethoxyphenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)

![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4882417.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)
![3-{[(2-phenylethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4882433.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-hydroxycyclohexyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4882434.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide](/img/structure/B4882443.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882452.png)
![N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4882473.png)
![N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)

